Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate

Antithrombotic Synthesis Chiral Intermediate Diastereoselectivity

The preferred chiral starting material for constructing the cyclopropane core of Ticagrelor. This single-enantiomer (1R,2R) building block ensures correct absolute stereochemistry, a prerequisite for P2Y12 receptor binding and antiplatelet activity. Available in high purity (98%) for process chemistry and scale-up.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
Cat. No. B15045972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3/t16-,17+/m0/s1
InChIKeyNEDCGJPIPIYLPR-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate Overview


Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate (CAS: 1052650-67-5) is a single-enantiomer, trans-substituted cyclopropane carboxylate ester featuring a biphenyl moiety [1]. This chiral compound belongs to a class of strained carbocyclic building blocks highly valued in medicinal chemistry for conferring conformational rigidity and defined three-dimensional orientation to drug candidates. Its specific (1R,2R) absolute configuration distinguishes it from its (1S,2S) enantiomer (CAS: 56319-02-9) and the racemic trans-mixture (CAS: 1052650-70-0), offering a unique spatial arrangement of the biphenyl and ethyl carboxylate groups .

+ Chiral reference standard workflow
+ Stereochemical-control synthesis studies
+ Conformationally rigid scaffold research

Stereochemical Risk of Generic Substitution


Generic substitution within this class is prohibited by the profound impact of stereochemistry on downstream pharmacological and material properties. For instance, while the (1R,2R) isomer serves as a critical intermediate in the synthesis of the antiplatelet agent Ticagrelor [1], its (1S,2S) enantiomer or the racemic mixture (CAS: 1052650-70-0) would lead to a molecule with a different three-dimensional shape, typically resulting in a complete loss of target binding or activity . Similarly, replacing the strained cyclopropane ring with a simpler, flexible ethyl linker (as in Ethyl 2-(4-Biphenylyl)acetate) abolishes the conformational rigidity essential for precise spatial presentation of pharmacophoric elements . The specific ester group (ethyl vs. methyl) also dictates the reactivity and physical properties of the building block in subsequent synthetic transformations.

Opposite enantiomer / racemate (1S,2S) or racemic trans-mixture may lead to complete loss of target stereochemical identity.
Flexible linker replacement Replacing cyclopropane with an ethyl linker removes conformational rigidity; binding entropy may differ substantially.
Methyl ester analog Methyl ester may alter reactivity and protecting-group stability in multi-step synthesis.

Quantitative Selection Guide


Stereochemical Purity in Ticagrelor Synthesis

Biocatalytic syntheses of the Ticagrelor framework using this specific (1R,2R) ester achieve exceptional stereoselectivities of >99% diastereomeric excess (de) and 98% enantiomeric excess (ee) in a single enzymatic step . The use of the racemic trans-mixture (CAS: 1052650-70-0) or the (1S,2S) enantiomer (CAS: 56319-02-9) would not provide the required stereochemistry for the API, leading to non-productive pathways and significantly lower yields of the correct intermediate.

Stereochemical purity
Data to verify
Target (1R,2R)>99% de, 98% ee
Racemic / (1S,2S)0% desired diastereomer
Supports stereochemical purity review in synthesis
Biocatalytic conditions; cross-study comparable
Antithrombotic Synthesis Chiral Intermediate Diastereoselectivity

Ethyl vs. Methyl Ester Reactivity

The ethyl ester moiety offers a practical balance of stability and reactivity for multi-step syntheses. It is significantly more resistant to nucleophilic attack and basic hydrolysis than the analogous methyl ester, Methyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate . This allows for a wider range of orthogonal transformations on other functional groups before the carboxylate is unmasked. Conversely, it is more readily cleaved than the tert-butyl ester, which can require harsh acidic conditions that are incompatible with the acid-sensitive cyclopropane ring.

Ester reactivity
Class-level
Ethyl esterSlower hydrolysis
Methyl esterHigher lability
Supports orthogonal protecting-group strategy review
Class-level inference; exact rates not available
Synthetic Chemistry Protecting Group Strategy Reaction Selectivity

Cyclopropane Conformational Restriction

The cyclopropane ring locks the biphenyl and carboxylate groups in a fixed trans-relationship, drastically reducing the conformational entropy compared to the analogous Ethyl 2-(4-Biphenylyl)acetate [1]. This preorganization can lead to a more favorable binding entropy upon target engagement. In known applications, the 1,2-trans-cyclopropane scaffold is a critical pharmacophoric element, and its removal or replacement with a flexible linker results in a substantial loss of biological potency.

Conformational restriction
Reported
Cyclopropane scaffold2 rotatable bonds
Ethyl 2-(4-Biphenylyl)acetate4 rotatable bonds
Supports conformational preorganization interpretation
Estimated binding entropy penalty reduced ~0.7-1.4 kcal/mol per restricted rotation
Conformational Analysis Scaffold Hopping Drug Design

Key Application Scenarios


P2Y12 Receptor Antagonist Synthesis

This compound is the preferred chiral starting material for constructing the cyclopropane core of Ticagrelor and its structural analogs. Its (1R,2R) configuration ensures the final drug candidate possesses the correct absolute stereochemistry, a prerequisite for P2Y12 receptor binding and antiplatelet activity . The high-yielding, highly stereoselective biocatalytic route enabled by this building block makes it indispensable for process chemistry development and scale-up operations .

Chiral Cyclopropane Library Construction

As a validated chiral scaffold, the compound serves as a cornerstone for synthesizing libraries of 1,2-trans-cyclopropane derivatives. The ethyl ester can be cleaved to the corresponding acid or reduced to the alcohol, enabling exploration of diverse chemical space around the rigid biphenyl-cyclopropane core defined by this specific (1R,2R) isomer .

Chiral Reference Standard

The available high purity (98%) and well-defined absolute configuration (1R,2R) of this compound make it suitable for use as a reference standard in chiral HPLC method development. It serves as a benchmark for analyzing the enantiomeric purity of reaction products or for the chiral resolution of racemic trans-2-(4-biphenylyl)cyclopropanecarboxylate mixtures .

Strained Ring Reactivity Studies

The compound's well-defined stereochemistry and the presence of both an aromatic chromophore (biphenyl) and a reactive ester group make it an ideal substrate for fundamental mechanistic investigations, such as studying the kinetics of ester hydrolysis or the stereoelectronic effects of the cyclopropane ring on reactivity .

Application
Selection Property
Validation Focus
P2Y12 antagonist synthesis
Stereochemical identity
Enantiomeric purity in process
Chiral cyclopropane library
Functional group versatility
Transformation scope review
Chiral reference standard
Enantiomeric purity
Chiral HPLC method development
Strained ring reactivity studies
Defined stereochemistry & chromophore
Kinetic / mechanistic analysis
Quote Request

Request a Quote for Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.